molecular formula C20H20N2O5 B11211574 methyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate

methyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate

Cat. No.: B11211574
M. Wt: 368.4 g/mol
InChI Key: GUSQRVIGTKPWEJ-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate is a complex organic compound with a unique structure that includes a benzoate ester and a hexahydro-2H-4,7-methanoisoindol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-aminobenzoic acid with 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then esterified with methanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

methyl 4-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propanoylamino]benzoate

InChI

InChI=1S/C20H20N2O5/c1-27-20(26)11-4-6-14(7-5-11)21-15(23)8-9-22-18(24)16-12-2-3-13(10-12)17(16)19(22)25/h2-7,12-13,16-17H,8-10H2,1H3,(H,21,23)

InChI Key

GUSQRVIGTKPWEJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3C4CC(C3C2=O)C=C4

Origin of Product

United States

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